molecular formula C5H8OS B2696653 Thiolane-3-carbaldehyde CAS No. 1065183-51-8

Thiolane-3-carbaldehyde

Cat. No.: B2696653
CAS No.: 1065183-51-8
M. Wt: 116.18
InChI Key: XZIKOTWVTCVFDP-UHFFFAOYSA-N
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Description

Thiolane-3-carbaldehyde is a high-purity chemical reagent that serves as a valuable synthetic building block in organic and medicinal chemistry. Its structure combines a reactive aldehyde functional group with a thiolane (tetrahydrothiophene) ring, a saturated sulfur-containing heterocycle recognized as a privileged scaffold in drug discovery . This makes the compound a key intermediate for constructing more complex molecules, particularly in the synthesis of thiolane-based therapeutics. The thiolane ring is a common feature in a range of bioactive natural products and pharmaceuticals, such as the nucleoside analog 4'-thioadenosine, which acts as an A3 adenosine receptor antagonist and antiviral agent . Researchers can utilize the aldehyde group for various transformations, including condensation reactions to form chalcone-like derivatives or as a handle for further chain elongation. This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiolane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIKOTWVTCVFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065183-51-8
Record name thiolane-3-carbaldehyde
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Advanced Synthetic Methodologies for Thiolane 3 Carbaldehyde and Its Derivatives

Regioselective and Stereoselective Synthesis of Thiolane-3-carbaldehyde Scaffolds

The construction of the this compound scaffold with precise control over regiochemistry and stereochemistry is crucial for its application in various scientific fields. This section delves into novel methods for the formation of the thiolane ring, strategies for the introduction of the formyl group at the 3-position, and techniques to control the stereochemical outcome of the synthesis.

Novel Approaches for Thiolane Ring Formation

The synthesis of the thiolane (tetrahydrothiophene) ring has been approached through various strategies, including intramolecular cyclization and cycloaddition reactions.

One classical method involves the reaction of 1,4-dihalobutanes or their synthetic equivalents with a sulfur nucleophile. For instance, 1,4-dichlorobutane can be treated with sodium sulfide to yield tetrahydrothiophene (B86538). While effective for the parent ring system, this method is less suitable for the direct synthesis of 3-substituted derivatives in a regioselective manner.

More contemporary and versatile approaches include [3+2] cycloaddition reactions. The reaction of thiocarbonyl ylides with electron-deficient alkenes provides a powerful tool for the construction of substituted tetrahydrothiophenes. For example, thiocarbonyl S-methanides, generated in situ, can react with various dipolarophiles to yield functionalized thiolanes. nih.gov

Another innovative approach involves the domino Michael/α-alkylation reaction between 2,5-dihydrothiophene-3-carbaldehydes and bromonitromethane, which provides access to novel 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives. researchgate.net Furthermore, organocatalytic domino reactions, such as the sulfa-Michael/aldol (B89426) cascade, have been developed for the asymmetric synthesis of highly functionalized tetrahydrothiophenes. acs.org

A particularly relevant precursor, 2,5-dihydrothiophene-3-carboxaldehyde, can be synthesized through the reaction of mercaptoacetaldehyde with acrolein. This intermediate provides a direct pathway to this compound via the reduction of the double bond.

Reaction TypeReactantsProductKey Features
Intramolecular Cyclization1,4-Dihalobutane + Sodium SulfideThiolaneForms the basic thiolane ring.
[3+2] CycloadditionThiocarbonyl Ylide + AlkeneSubstituted ThiolaneGood for creating substituted thiolanes. nih.gov
Domino Reaction2,5-dihydrothiophene-3-carbaldehyde + BromonitromethaneBicyclic Thiolane DerivativeCreates complex bicyclic systems. researchgate.net
Precursor SynthesisMercaptoacetaldehyde + Acrolein2,5-dihydrothiophene-3-carboxaldehydeDirect precursor to the target molecule.

Strategies for Formylation at the 3-Position of Thiolane

Direct regioselective formylation of the thiolane ring at the 3-position is challenging due to the unactivated nature of the C-H bonds. Therefore, indirect strategies are typically employed, where a functional group that can be converted into an aldehyde is introduced at the 3-position during or after the ring formation.

A primary strategy involves the synthesis of a precursor such as 3-(hydroxymethyl)thiolane, which can then be oxidized to the corresponding aldehyde. The synthesis of 3-(hydroxymethyl)thiolane can be achieved through various routes, including the reduction of a 3-carboxythiolane derivative. Standard oxidation protocols, such as those employing pyridinium chlorochromate (PCC) or a Swern oxidation, can then be used to convert the primary alcohol to the aldehyde. libretexts.org

Another approach is the reduction of a suitable precursor like 2,5-dihydrothiophene-3-carboxaldehyde. Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. nih.gov The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere can selectively reduce the double bond of the dihydrothiophene ring to afford this compound. The choice of catalyst and reaction conditions can be crucial to avoid over-reduction of the aldehyde group.

PrecursorReagents for Formyl Group IntroductionMethod
Thiolane-3-carboxylic acid1. LiAlH4 or other reducing agent2. PCC or Swern oxidationReduction to alcohol followed by oxidation. libretexts.org
2,5-Dihydrothiophene-3-carboxaldehydeH2, Pd/C or PtO2Catalytic hydrogenation of the C=C bond. nih.gov

Control of Stereochemistry in this compound Synthesis

Controlling the stereochemistry at the C3 position is of significant interest, particularly for applications in asymmetric synthesis. Several strategies have been developed to achieve stereoselective synthesis of 3-substituted thiolanes.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral tetrahydrothiophenes. For instance, bifunctional organocatalysts can be employed in sulfa-Michael addition reactions to generate polyfunctionalized thiolanes with high enantioselectivity. metu.edu.tr

Nickel(II)/trisoxazoline complexes have been shown to catalyze asymmetric sulfa-Michael/aldol cascade reactions to provide access to chiral 3-amino-tetrahydrothiophene derivatives with a quaternary stereocenter in high diastereomeric and enantiomeric excess. acs.org While not directly yielding the carbaldehyde, the amino group can potentially be converted to other functionalities.

Furthermore, the diastereoselective synthesis of substituted tetrahydrothiophenes can be achieved through conjugate addition reactions. For example, the reaction of curcumins with arylidenemalonates can lead to highly substituted cyclohexanones, and in some cases, tetrahydrochromen-4-ones, with excellent diastereoselectivity, showcasing the potential for diastereoselective Michael additions in heterocyclic synthesis. youtube.comrsc.org

MethodCatalyst/ReagentStereochemical OutcomeReference
Asymmetric OrganocatalysisBifunctional squaramide organocatalystHigh enantioselectivity (up to 99% ee) metu.edu.tr
Metal-Catalyzed Cascade ReactionNi(II)/trisoxazolineHigh diastereoselectivity (>20:1 dr) and enantioselectivity (92% ee) acs.org

Synthesis of Functionalized this compound Derivatives

The aldehyde group and the thiolane ring of this compound offer multiple sites for further functionalization, allowing for the creation of a diverse library of derivatives.

Derivatization at the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Thiolane-3-carboxylic acid, using various oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or Tollens' reagent. libretexts.orgyoutube.com

Reduction: Reduction of the aldehyde group yields the primary alcohol, 3-(hydroxymethyl)thiolane. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, leading to a variety of derivatives. For example, Grignard reagents or organolithium compounds can add to the carbonyl group to form secondary alcohols. Wittig reactions can be employed to convert the aldehyde into an alkene.

Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are often reversible and can be used for the dynamic covalent assembly of more complex structures.

ReactionReagent(s)Product Functional Group
OxidationKMnO4, H2CrO4, Tollens' reagentCarboxylic Acid
ReductionNaBH4, LiAlH4Primary Alcohol
Grignard ReactionRMgXSecondary Alcohol
Wittig ReactionPh3P=CHR'Alkene
Imine FormationRNH2Imine

Ring Substitution Methodologies on the Thiolane Core

Introducing substituents directly onto the saturated thiolane ring is generally more challenging than on its aromatic counterpart, thiophene (B33073), due to the lack of inherent reactivity of the C-H bonds. However, modern synthetic methods offer potential solutions.

Radical Functionalization: Radical-mediated reactions can be a powerful tool for the functionalization of unactivated C-H bonds. Thiyl radicals, for example, can be used to initiate cyclization reactions of unsaturated substrates to form tetrahydrothiophenes. mdpi.com The generation of a radical on the thiolane ring itself could allow for the introduction of various functional groups.

Metal-Catalyzed C-H Activation: Transition metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis. While specific examples for the regioselective C-H functionalization of thiolane at positions other than adjacent to the sulfur are still developing, this approach holds significant promise. dmaiti.comrsc.orgnih.gov By employing a suitable directing group, it may be possible to achieve site-selective functionalization of the thiolane ring. For instance, the aldehyde or a derivative thereof could potentially act as a directing group to guide a metal catalyst to a specific C-H bond.

Ring-Opening Strategies: An alternative approach to substituted thiolanes involves the ring-opening of epoxides with sulfur nucleophiles. This method can provide access to β-hydroxy thioethers, which can then undergo intramolecular cyclization to form substituted thiolanes. nih.govresearchgate.net The stereochemistry of the epoxide can be transferred to the final thiolane product, offering a route to enantiomerically enriched derivatives.

MethodStrategyPotential Outcome
Radical ChemistryGeneration of a radical on the thiolane ringIntroduction of various functional groups. mdpi.com
C-H ActivationUse of a directing group and a transition metal catalystSite-selective introduction of substituents. dmaiti.comrsc.orgnih.gov
Epoxide Ring OpeningReaction of an epoxide with a sulfur nucleophile followed by cyclizationStereospecific synthesis of substituted thiolanes. nih.govresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, catalytic reactions, and energy-efficient processes.

One of the primary green methods for synthesizing this compound is through the catalytic hydrogenation of its unsaturated precursor, Thiophene-3-carbaldehyde. This reaction saturates the thiophene ring to form the desired thiolane structure. Palladium-based catalysts are particularly effective for this transformation. youtube.com The use of catalytic hydrogenation aligns with green chemistry principles by replacing stoichiometric reagents with catalytic alternatives, which reduces waste. The reaction can be carried out in the gas phase, and studies have shown that with a palladium-sulfide catalyst, a yield of 70-90% of thiolane can be achieved based on the reacted thiophene. researchgate.net

Another green approach is the use of catalytic transfer hydrogenation. This method employs a hydrogen donor, such as ammonium formate, in the presence of a catalyst like palladium on carbon. mdpi.com This technique is often simpler and avoids the need for high-pressure hydrogen gas, making the process inherently safer. mdpi.com While not specifically documented for this compound, this methodology is widely applicable for the reduction of various functional groups and aromatic systems. mdpi.com

The choice of solvent also plays a crucial role in the green synthesis of this compound. The use of environmentally benign deep eutectic solvents (DES) is a promising alternative to traditional volatile organic compounds. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled, significantly reducing the environmental footprint of the synthesis. rsc.org

Furthermore, mechanochemical methods, such as ball milling, offer a solvent-free approach to chemical synthesis. mdpi.com By using mechanical energy to initiate reactions, the need for solvents is eliminated, leading to a cleaner and more efficient process. mdpi.com This technique has been successfully applied to various organic reactions, including hydrogenations. mdpi.com

Below is a table summarizing green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry ApproachDescriptionKey Advantages
Catalytic Hydrogenation Reduction of Thiophene-3-carbaldehyde using a catalyst (e.g., Palladium) and hydrogen gas. youtube.comresearchgate.netHigh atom economy, reduced waste, catalytic process. researchgate.net
Catalytic Transfer Hydrogenation Use of a hydrogen donor (e.g., ammonium formate) with a catalyst to achieve reduction. mdpi.comAvoids high-pressure hydrogen gas, simpler experimental setup. mdpi.com
Use of Green Solvents Employing environmentally friendly solvents like deep eutectic solvents (DES). rsc.orgReduced toxicity, biodegradability, potential for recycling. rsc.org
Mechanochemistry Solvent-free synthesis using mechanical energy (e.g., ball milling) to drive the reaction. mdpi.comElimination of solvent waste, energy efficiency. mdpi.com

Retrosynthetic Analysis of this compound and its Advanced Precursors

Retrosynthetic analysis is a powerful tool for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis begins with the disconnection of the key functional groups and the heterocyclic ring.

A primary retrosynthetic disconnection involves the formyl group (CHO) at the 3-position of the thiolane ring. This leads to a precursor with a suitable functional group at that position which can be converted to an aldehyde. A common strategy is the oxidation of a primary alcohol. This suggests that 3-(hydroxymethyl)thiolane is a viable precursor.

Further disconnection of the thiolane ring itself can be approached in several ways. One logical disconnection is at the carbon-sulfur bonds. This suggests a precursor that can undergo cyclization. A plausible precursor would be a 1,4-dihaloalkane reacting with a sulfide source, such as sodium sulfide. For this compound, this would imply starting from a substituted butane (B89635) derivative.

Alternatively, a more convergent approach involves the cycloaddition of a sulfur-containing compound with a suitable four-carbon synthon.

A key precursor in many synthetic routes is Thiophene-3-carbaldehyde. nih.govnih.gov The retrosynthesis of this compound can therefore be simplified to the synthesis of Thiophene-3-carbaldehyde followed by the reduction of the thiophene ring. The synthesis of Thiophene-3-carbaldehyde can be achieved through various methods, including the Vilsmeier-Haack reaction on thiophene.

The following table outlines a plausible retrosynthetic pathway for this compound.

Target MoleculeKey DisconnectionPrecursor(s)
This compound C-C bond (formyl group)3-(Hydroxymethyl)thiolane
3-(Hydroxymethyl)thiolane C-S bonds (thiolane ring)Substituted 1,4-dihalobutane and a sulfide source
This compound Reduction of the heterocyclic ringThiophene-3-carbaldehyde
Thiophene-3-carbaldehyde Formylation of the thiophene ringThiophene

This analysis highlights that readily available starting materials like thiophene can be utilized to synthesize the target molecule through a series of well-established chemical transformations.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Thiolane 3 Carbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde functional group in Thiolane-3-carbaldehyde is a key center for reactivity, readily undergoing nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org

Condensation reactions of this compound, such as the Aldol (B89426) and Claisen-Schmidt condensations, proceed through a nucleophilic addition mechanism. wikipedia.orglibretexts.org In a base-catalyzed pathway, a strong base abstracts an acidic α-hydrogen from a reaction partner (e.g., a ketone or another aldehyde with α-hydrogens), generating a resonance-stabilized enolate ion. This enolate then acts as a carbon-centered nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields a β-hydroxy aldehyde or ketone (an aldol adduct). libretexts.orglibretexts.org

Under heating or acidic/basic conditions, this aldol adduct can undergo dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated carbonyl compound. libretexts.org

In an acid-catalyzed mechanism, the carbonyl oxygen of this compound is first protonated, which enhances the electrophilicity of the carbonyl carbon. The reaction partner then forms an enol, which acts as the nucleophile, attacking the activated carbonyl carbon. libretexts.org

While specific studies on the Aldol condensation of this compound are not extensively documented, the general principles of Aldol reactions with heterocyclic aldehydes are well-established. researchgate.netresearchgate.net The reaction would involve the dimerization of the aldehyde or its reaction with a ketone to form a β-hydroxy carbonyl compound, which can then dehydrate to an enone.

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde with a ketone. wikipedia.org Due to the absence of specific data for this compound, studies on the closely related aromatic analogue, thiophene-3-carbaldehyde, provide valuable insight into its expected reactivity. Research has shown that thiophene-3-carbaldehyde reacts with various substituted acetophenones in the presence of a base like potassium hydroxide (B78521) to form chalcone (B49325) derivatives (α,β-unsaturated ketones). cdnsciencepub.com

Table 1: Yields of Chalcones from the Claisen-Schmidt Condensation of Thiophene-3-carbaldehyde with Substituted Acetophenones cdnsciencepub.com
Substituted AcetophenoneProductYield (%)
4-Hydroxyacetophenone1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-oneData not specified
4-Methoxyacetophenone1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-oneData not specified
4-Ethoxyacetophenone1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-oneData not specified
4-Bromoacetophenone1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-oneData not specified

It is anticipated that this compound would undergo similar Claisen-Schmidt condensations to produce the corresponding saturated heterocyclic chalcone analogues.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the carbonyl group of aldehydes. arkat-usa.orgrsc.org The reaction of this compound with a Grignard reagent would proceed via the nucleophilic attack of the carbanionic 'R' group on the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. rsc.org This reaction is a versatile method for forming new carbon-carbon bonds and synthesizing more complex alcohol derivatives from this compound.

Electrophilic Substitution on the Thiolane Ring System

Unlike its aromatic counterpart, thiophene (B33073), the saturated thiolane ring does not undergo electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation or acylation. msu.eduyoutube.com The sulfur atom in the thiolane ring, however, possesses lone pairs of electrons and can act as a nucleophile, making it susceptible to attack by strong electrophiles.

The most common electrophilic reaction involving the thiolane ring is S-alkylation. The sulfur atom can attack an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a trialkylsulfonium salt. nih.govthieme-connect.de In this process, the sulfur atom acts as the nucleophile, displacing the halide leaving group and forming a new carbon-sulfur bond, resulting in a positively charged sulfur center. researchgate.netgoogle.com These sulfonium (B1226848) salts can be useful intermediates in organic synthesis. nih.gov

Oxidation and Reduction Pathways of this compound

This compound possesses two functional groups that are susceptible to oxidation and reduction: the aldehyde group and the thioether (sulfide) moiety in the ring.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (Thiolane-3-carboxylic acid) using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O).

The sulfur atom of the thiolane ring can also be oxidized. The oxidation of thioethers typically proceeds in a stepwise manner. taylorandfrancis.com Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide (H2O2) or a peroxy acid (e.g., m-CPBA), will typically yield the corresponding sulfoxide (B87167) (Thiolane-1-oxide-3-carbaldehyde). researchgate.net The use of stronger oxidizing conditions or an excess of the oxidizing agent will further oxidize the sulfoxide to a sulfone (Thiolane-1,1-dioxide-3-carbaldehyde). wikipedia.org

Reduction: The primary reduction pathway for this compound involves the conversion of the aldehyde group to a primary alcohol (Thiolan-3-ylmethanol). This is commonly achieved using metal hydride reducing agents. soci.orgyoutube.com Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that efficiently reduces aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol. youtube.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that also accomplishes this transformation, followed by an acidic workup. researchgate.netmsu.edusoci.org

Ring-Opening and Rearrangement Reactions of the Thiolane Moiety

The thiolane ring is a relatively stable saturated heterocycle. However, under certain conditions, it can undergo ring-opening reactions, primarily involving the cleavage of one or both carbon-sulfur bonds.

A significant ring-opening reaction for thiolane and its derivatives is desulfurization. This is often accomplished using Raney nickel, a catalyst that contains adsorbed hydrogen. researchgate.net The reaction with Raney nickel cleaves the C-S bonds and replaces the sulfur atom with two hydrogen atoms, effectively converting the thiolane ring into a linear butane (B89635) chain. For this compound, this reaction would be expected to yield pentanal. The desulfurization process is thought to proceed via a free-radical mechanism on the surface of the catalyst. researchgate.net

Acid-catalyzed ring-opening of saturated cyclic ethers like tetrahydrofuran (B95107) is a known process, often requiring strong Lewis acids. mdpi.com While less common for the more stable thiolane ring, similar reactions could potentially be initiated by strong acids that protonate the sulfur atom, making the adjacent carbons susceptible to nucleophilic attack, leading to ring cleavage. msu.edu

Significant molecular rearrangements of the simple, unsubstituted thiolane ring are not common and typically require specific structural features or the introduction of reactive intermediates. More complex rearrangements are often associated with unsaturated or fused-ring sulfur heterocycles. researchgate.net

Catalytic Transformations Involving this compound

This compound, a saturated heterocyclic aldehyde, serves as a versatile substrate in a variety of catalytic transformations aimed at the synthesis of complex molecular architectures. The reactivity of its aldehyde functional group, coupled with the presence of the thiolane ring, allows for a range of catalytic applications, particularly in the realms of organocatalysis and enantioselective synthesis. These transformations are crucial for accessing novel compounds with potential applications in medicinal chemistry and materials science.

Organocatalysis and Metal-Catalyzed Reactions

The application of catalytic systems to this compound has been a subject of significant research, with a notable emphasis on organocatalysis for the construction of intricate molecular frameworks. While metal-catalyzed transformations of this specific substrate are less documented, the principles of metal catalysis in related systems provide a contextual understanding of potential synthetic routes.

Organocatalysis:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized tetrahydrothiophenes, including derivatives of this compound. A prominent strategy involves the use of domino or cascade reactions, which allow for the construction of multiple chemical bonds and stereocenters in a single synthetic operation.

One of the most effective approaches is the organocatalytic Michael-aldol domino reaction. This reaction has been successfully employed for the synthesis of highly functionalized, optically active tetrahydrothiophenes. In a notable study, the reaction between α,β-unsaturated aldehydes and mercapto-ketones, catalyzed by a chiral secondary amine, such as an L-proline derivative, can be directed to yield either tetrahydrothiophene (B86538) carbaldehydes or (tetrahydrothiophen-2-yl)phenyl methanones. The regioselectivity of this transformation is controlled by the choice of additives. For instance, the presence of an acid additive favors the formation of tetrahydrothiophene carbaldehydes with excellent enantioselectivities, reaching up to 96% ee.

The mechanism of this aminocatalytic route involves the initial formation of an iminium ion from the α,β-unsaturated aldehyde and the secondary amine catalyst. This is followed by a Michael addition of the thiol. The subsequent intramolecular aldol condensation and hydrolysis then yield the final tetrahydrothiophene carbaldehyde product. The stereochemical outcome is dictated by the chiral environment provided by the organocatalyst.

The scope of these organocatalytic domino reactions is broad, accommodating a variety of substituents on the reactants. This versatility allows for the synthesis of a diverse library of highly substituted tetrahydrothiophene derivatives from simple starting materials.

Metal-Catalyzed Reactions:

Direct metal-catalyzed transformations utilizing this compound as a substrate are not extensively reported in the current scientific literature. Research in this area has predominantly focused on the aromatic analogue, thiophene-3-carbaldehyde, and other related sulfur-containing heterocycles. However, the principles of metal-catalyzed reactions on similar functional groups and heterocyclic systems can be extrapolated to understand the potential reactivity of this compound.

For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples with this compound are scarce, palladium catalysts are known to be effective in the coupling of various organohalides with aldehydes. It is conceivable that future research could explore such couplings with derivatives of this compound.

Similarly, nickel-catalyzed C-H activation and functionalization have been applied to thiophene-2-carboxaldehydes. These reactions allow for the direct introduction of alkyl or aryl groups at the C5 position of the thiophene ring. Although the saturated nature of the thiolane ring presents different reactivity challenges, the development of suitable nickel-based catalytic systems could potentially enable similar transformations on this compound.

The following table summarizes representative organocatalytic reactions leading to the formation of substituted tetrahydrothiophene carbaldehydes.

ReactantsCatalystProduct TypeYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
α,β-Unsaturated Aldehyde + Mercapto-ketoneL-Proline derivativeTetrahydrothiophene CarbaldehydeGoodHighUp to 96
Cinnamic Aldehyde Derivatives + 3-Mercapto-2-oxopropanoate(S)-Di(3,5-dimethylphenyl)prolinol TMS etherFunctionalized Tetrahydrothiophene-8:1 to >20:191-97
trans-β-Nitrostyrene Derivatives + 1,4-Dithiane-2,5-diolBifunctional Quinine-based OrganocatalystPolyfunctional Tetrahydrothiophene-96:4Up to 70

Chiral Catalysis for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in modern chemistry, particularly for pharmaceutical applications. Chiral catalysis offers an efficient and elegant solution for achieving high levels of stereocontrol in chemical reactions. In the context of this compound, chiral catalysis is primarily exploited through organocatalysis to construct stereochemically rich tetrahydrothiophene scaffolds.

Asymmetric organocatalytic domino reactions, as discussed in the previous section, are a prime example of chiral catalysis applied to the synthesis of this compound derivatives. The use of chiral secondary amines, such as derivatives of proline, or bifunctional organocatalysts that can activate both the nucleophile and the electrophile, is key to inducing high levels of enantioselectivity.

For example, in the Michael-aldol cascade reaction, the chiral organocatalyst forms a chiral iminium ion intermediate with the α,β-unsaturated aldehyde. This intermediate directs the facial selectivity of the subsequent nucleophilic attack by the thiol, thereby establishing the stereochemistry of the newly formed stereocenters. The careful design of the catalyst, including the steric and electronic properties of its substituents, is crucial for maximizing the enantiomeric excess of the final product.

Research has demonstrated that by employing catalysts such as (S)-di(3,5-dimethylphenyl)prolinol TMS ether, it is possible to synthesize highly functionalized chiral tetrahydrothiophenes with three new consecutive stereogenic centers, including a chiral quaternary carbon center, in high enantioselectivities (91–97% ee) and high diastereoselectivities.

Furthermore, studies utilizing bifunctional organocatalysts, such as those based on quinine, in the sulfa-Michael addition to nitroolefins have led to the formation of polyfunctionalized tetrahydrothiophenes with good control over the stereochemical outcome, achieving enantiomeric excesses of up to 70% and diastereomeric ratios as high as 96:4. These catalysts typically possess both a basic site (e.g., a tertiary amine) to activate the nucleophile and a hydrogen-bond-donating moiety (e.g., a urea (B33335) or thiourea (B124793) group) to activate the electrophile, leading to a highly organized transition state and efficient transfer of chirality.

The following interactive data table provides a summary of research findings on the enantioselective synthesis of tetrahydrothiophene derivatives through chiral catalysis.

Catalyst TypeReaction TypeKey Stereochemical OutcomeReported Enantiomeric Excess (ee %)
Chiral Secondary Amine (e.g., L-Proline derivative)Michael-Aldol Domino ReactionFormation of chiral tetrahydrothiophene carbaldehydesUp to 96
Chiral Prolinol Silyl EtherThiol-initiated Michael-Aldol CascadeGeneration of three consecutive stereocenters91-97
Bifunctional Quinine-based OrganocatalystSulfa-Michael AdditionSynthesis of polyfunctional tetrahydrothiophenesUp to 70

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Detailed vibrational mode analyses of Thiolane-3-carbaldehyde through Infrared (IR) and Raman spectroscopy have not been reported in the scientific literature. Consequently, data tables assigning specific vibrational frequencies to the functional groups and skeletal modes of the molecule could not be compiled.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

There are no published single crystal X-ray diffraction studies for this compound. The determination of its solid-state structure, including precise bond lengths, bond angles, and torsion angles, has not been documented.

Polymorphism and Co-crystallization Studies

Investigations into the potential polymorphic forms of this compound or its ability to form co-crystals with other molecules have not been described in the available literature.

Mass Spectrometry for Elucidation of Fragmentation Pathways

While mass spectrometry is a common technique for molecular weight confirmation, detailed studies focused on elucidating the specific fragmentation pathways of this compound under electron ionization or other mass spectrometric techniques are not available. Therefore, a discussion of its characteristic fragmentation patterns cannot be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivityrdd.edu.iqnih.gov

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of organic molecules. rdd.edu.iqnih.gov By calculating the electron density, DFT can elucidate properties such as molecular orbital energies and the distribution of charge within a molecule, which are fundamental to understanding its reactivity. For Thiolane-3-carbaldehyde, DFT studies would focus on how the sulfur-containing heterocycle influences the electronic nature of the aldehyde group, and vice-versa.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

The HOMO, being the orbital with the highest energy that contains electrons, represents the ability of a molecule to donate electrons, thus indicating its nucleophilicity. In this compound, the HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur and oxygen atoms.

Conversely, the LUMO, the lowest energy orbital devoid of electrons, signifies a molecule's capacity to accept electrons, reflecting its electrophilicity. The LUMO of this compound is anticipated to be localized primarily on the carbon-oxygen double bond of the carbaldehyde group, making the carbonyl carbon a prime target for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
Molecular OrbitalEnergy (eV)Primary Atomic Contributions
LUMO-1.2C=O (π*)
HOMO-6.8S (n), O (n)
HOMO-LUMO Gap5.6-

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comnih.gov The MEP map is color-coded to represent different regions of electrostatic potential.

Red Regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atom of the carbonyl group due to its lone pairs of electrons.

Blue Regions : Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. The carbonyl carbon and the hydrogen atom of the aldehyde group are expected to be in these electron-deficient regions.

Green Regions : Denote areas of neutral electrostatic potential.

The MEP map for this compound would therefore guide the understanding of its intermolecular interactions and reactivity patterns.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effectsnih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations can explore the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Furthermore, these simulations can explicitly model the interactions between this compound and solvent molecules. This is crucial for understanding how the solvent can influence conformational preferences and reaction pathways by stabilizing or destabilizing certain conformers or transition states through interactions like hydrogen bonding.

Quantum Chemical Calculations for Reaction Mechanism Elucidationresearchgate.netmdpi.com

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, such calculations could be applied to a variety of reactions, including:

Nucleophilic addition to the carbonyl group : This is a characteristic reaction of aldehydes. Quantum chemical calculations can model the approach of a nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation to yield an alcohol. The calculations can also predict the stereochemical outcome of such reactions.

Oxidation of the aldehyde : The conversion of the carbaldehyde to a carboxylic acid can be modeled to understand the energetics of the process.

Reactions involving the sulfur atom : The sulfur atom in the thiolane ring can also participate in reactions, such as oxidation to a sulfoxide (B87167) or sulfone. Theoretical calculations can provide insights into the feasibility and mechanism of these transformations.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound
Reaction TypeReaction PathwayCalculated Activation Energy (kcal/mol)
Nucleophilic AdditionAddition of Hydride (H-)12.5
OxidationConversion to Carboxylic Acid25.0
Sulfur OxidationFormation of Sulfoxide30.2

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a particular activity. nih.govtandfonline.com While the prompt excludes a discussion of biological activity, QSAR models can also be developed to predict various physicochemical properties.

For a series of substituted this compound derivatives, a QSAR model could be constructed to predict properties such as:

Reactivity : Correlating structural descriptors with reaction rates or equilibrium constants for a specific reaction.

Solubility : Predicting the solubility in different solvents based on molecular properties.

Chromatographic retention time : Modeling the behavior of the compounds in analytical separation techniques.

The development of a QSAR model involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or partial least squares are then used to build a mathematical equation that relates these descriptors to the property of interest. Such models can be valuable for predicting the properties of new, unsynthesized derivatives.

Applications of Thiolane 3 Carbaldehyde in Advanced Chemical Disciplines

Role as a Versatile Building Block in Complex Organic Synthesis

The chemical reactivity of the aldehyde functional group, coupled with the presence of the thiolane ring, makes Thiolane-3-carbaldehyde a valuable starting material in multi-step organic synthesis. It serves as a key intermediate for constructing more elaborate molecular architectures, particularly those containing sulfur.

This compound's aromatic analog, thiophene-3-carbaldehyde, is a well-established precursor for the synthesis of fused sulfur-containing heterocyclic systems. For instance, it is a crucial starting material in the multi-step synthesis of thieno[2,3-b]thiophene, a core structure in many organic electronic materials. mdpi.com The process involves protecting the aldehyde, followed by lithiation, reaction with elemental sulfur, and subsequent cyclization to form the second thiophene (B33073) ring. mdpi.com While the saturated nature of the thiolane ring in this compound prevents direct participation in aromatic condensation reactions, the aldehyde group offers a reactive site for building adjacent heterocyclic rings. The fundamental reactivity of the carbaldehyde allows it to be transformed into various functional groups that can then participate in cyclization reactions to generate diverse sulfur-containing heterocycles. researchgate.net

Table 1: Synthesis of Thieno[2,3-b]thiophene from Thiophene-3-carbaldehyde This table illustrates a synthetic pathway where an analogous compound is used to generate a complex sulfur-containing heterocycle.

StepStarting MaterialReagentsIntermediate/ProductPurposeReference
1Thiophene-3-carbaldehydeEthylene glycol, p-TsOHAcetal-protected thiopheneProtects the aldehyde group for subsequent reactions. mdpi.com
2Acetal-protected thiophenen-BuLi, Elemental Sulfur (S₈)Lithiated intermediate, then thiolateIntroduces sulfur nucleophile at the 2-position. mdpi.com
3Thiolate intermediateMethyl bromoacetateThioether derivativeAdds the carbon framework for the second ring. mdpi.com
4Thioether derivativeAcid (deprotection), DBU (cyclization)Thieno[2,3-b]thiophene esterForms the fused bicyclic heterocycle. mdpi.com
5Thieno[2,3-b]thiophene esterLiOH (hydrolysis), Cu/quinoline (decarboxylation)Thieno[2,3-b]thiopheneYields the final unsubstituted heterocycle. mdpi.com

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily participating in a wide array of carbon-carbon bond-forming reactions. This makes carbaldehyde-functionalized heterocycles like this compound valuable intermediates for constructing advanced organic scaffolds. mdpi.com Aldehydes on heterocyclic cores can be used in reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations to append new molecular fragments. For example, research on chromene- and quinoline-3-carbaldehydes demonstrates their utility as intermediates in synthesizing complex fused heterocyclic systems and styryl derivatives. mdpi.com Similarly, this compound can serve as a linchpin, connecting different molecular motifs or enabling the construction of three-dimensional scaffolds for applications in medicinal chemistry. researchgate.net The thiophene carboxamide scaffold, for instance, has been identified as a promising core for developing new therapeutic agents. nih.govcitedrive.com

Contributions to Material Science and Organic Electronics Research

In the realm of material science, the structural motifs derived from this compound, particularly its aromatic counterpart, are integral to the development of novel organic electronic materials. The focus is on creating conjugated systems that exhibit desirable optical and electronic properties.

Conjugated polymers, especially those based on thiophene, are a cornerstone of organic electronics research due to their semiconductor properties. d-nb.infouniversiteitleiden.nl While the saturated thiolane ring is not itself conjugated, this compound can be considered a precursor to the aromatic thiophene monomers necessary for polymerization. The aromatic analogue, thiophene-3-carbaldehyde, is incorporated into polymer backbones to create functional materials. acs.org However, the direct polymerization of thiophene-aldehyde can be challenging. A successful strategy involves creating a trimer where a thiophene-aldehyde molecule is enclosed between two 3,4-ethylenedioxythiophene (B145204) (EDOT) units, which facilitates subsequent electropolymerization. acs.org This approach allows the reactive aldehyde group to be integrated into a stable, conductive polymer film. Such polymers can be synthesized through various methods, including oxidative chemical polymerization and transition metal-catalyzed cross-coupling reactions. google.comnih.govjournalskuwait.org

Materials derived from thiophene-based building blocks are extensively studied for their applications in optoelectronic devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govrsc.org The electronic properties of these materials, such as the band gap and charge carrier mobility, can be finely tuned by modifying the chemical structure of the monomer. d-nb.info For example, incorporating electron-donating and electron-accepting units into the polymer backbone creates donor-acceptor systems with tailored absorption and emission spectra. researchgate.netacs.org Heterocyclic aldehydes based on fused thiophene rings, such as thieno[3,2-b]thiophene, have been synthesized and investigated for their photophysical properties and potential as ion optical chemosensors. mdpi.com The aldehyde functionality in these systems provides a convenient point for further modification, enabling the development of sophisticated materials for advanced optoelectronic applications. mdpi.com

Table 2: Examples of Thiophene-Derived Materials in Optoelectronics

Material ClassBuilding Block(s)Target Application(s)Key Property/FeatureReference(s)
Donor-Acceptor OligomersThieno acs.orgnih.govnih.govthiadiazole, Carbazole-thiopheneSolar Cells, ElectrochromicsNear-infrared (NIR) electrochromic behavior researchgate.net
Conjugated MacrocyclesThiophene, BenzothiadiazoleOFETs, PhotodetectorsNear-planar structure, tunable absorption/emission rsc.org
Fused-Ring OligomersThieno[3,2-b]thiophene, Phenyl groupsp-type Organic SemiconductorsHigh thermal stability acs.org
Functionalized PolymersEDOT, Thiophene-3-carbaldehydeFunctionalizable Semiconducting FilmsAldehyde group for post-polymerization modification acs.org

Ligand Design in Coordination Chemistry and Catalysis

The sulfur atom in the thiolane ring possesses lone pairs of electrons that can coordinate to metal centers, making this compound and its derivatives attractive candidates for ligand design. The combination of a soft sulfur donor with other functionalities allows for the creation of polydentate ligands with unique electronic and steric properties.

An important application in this area is the synthesis of tetrahydrothiophene-functionalized N,S-heterocyclic carbene (NSHC) palladium(II) complexes. nih.gov In an unexpected rearrangement, a benzo[d]thiazole-based starting material reacts to form a palladabicycle where the palladium atom is chelated by both the carbene carbon and the sulfur atom of a newly formed tetrahydrothiophene (B86538) (thiolane) ring. nih.gov This demonstrates the utility of the thiolane moiety in creating stable, bidentate NSHC ligands. Such complexes have been shown to be active catalysts in C-C coupling reactions, highlighting the potential for developing new catalytic systems based on this scaffold. The thioether group in such ligands can be hemilabile, reversibly binding to the metal center to stabilize resting states while allowing for dissociation to open a coordination site for catalysis. nih.gov This principle is a key strategy in modern ligand design for efficient and selective catalysis. uni-wuerzburg.de

Application in Supramolecular Chemistry

Due to the lack of available research, a detailed discussion on the application of this compound in supramolecular chemistry cannot be provided.

Future Directions and Emerging Research Avenues for Thiolane 3 Carbaldehyde

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. mtak.hudurham.ac.uk These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. springerprofessional.de For Thiolane-3-carbaldehyde, these methodologies represent a significant avenue for future exploration.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, is particularly well-suited for handling reactive intermediates and hazardous reagents, which can be generated and consumed in situ. rsc.org This approach could streamline the synthesis of the thiolane ring and the subsequent functionalization of the carbaldehyde group. Automated synthesis platforms, which combine robotics with software control, can accelerate the discovery of optimal reaction conditions by systematically exploring a wide range of parameters such as temperature, pressure, and catalyst loading. sigmaaldrich.commit.eduwikipedia.org The integration of these systems could enable the rapid generation of a library of this compound derivatives for screening in various applications.

An example of a potential automated, multi-step flow synthesis is outlined below, drawing parallels from established heterocyclic syntheses. mtak.hu

StepTransformationPotential Flow TechnologyKey Advantages
1 Thiophene (B33073) precursor hydrogenationPacked-bed reactor with heterogeneous catalystHigh catalyst efficiency, easy product separation
2 Functional group interconversionTemperature-controlled microreactorPrecise control over exothermic reactions
3 Derivatization of carbaldehydeIn-line addition of reagents via syringe pumpsRapid screening of derivatives, reduced waste
4 PurificationIntegrated scavenger columns or liquid-liquid extraction modulesTelescoped synthesis without manual workup

This automated approach could significantly reduce the time required to produce and test new molecules based on the this compound scaffold. mit.edu

Exploration of Novel Catalytic Systems

Advances in catalysis are central to developing efficient and selective chemical transformations. For this compound, future research will likely focus on two main areas: catalysts for its synthesis and catalysts for its subsequent modification.

The synthesis of the saturated thiolane ring often involves the hydrogenation of a thiophene precursor. While palladium-based catalysts are effective, they can also promote hydrogenolysis (ring-opening), leading to undesired byproducts. researchgate.net Future research could explore novel catalytic systems, such as hydrogen tungsten bronzes or ruthenium-N-heterocyclic carbene complexes, which have shown promise for the selective hydrogenation of thiophenes to tetrahydrothiophenes (thiolanes) with high efficiency and enantioselectivity. nih.govacs.org The development of catalysts that can tolerate the aldehyde functional group or protect it in situ would be a significant advancement.

Furthermore, metal-free catalytic systems are gaining prominence in the synthesis of heterocyclic compounds, aligning with green chemistry principles. rsc.org Organocatalysts or Brønsted acids could provide alternative pathways for constructing or modifying the thiolane ring system, avoiding the cost and potential toxicity associated with heavy metals. nih.gov

Catalyst TypePotential Application for this compoundResearch Goal
Ruthenium-NHC Complexes Asymmetric hydrogenation of a thiophene-3-carbaldehyde precursorSynthesis of enantiomerically pure this compound
Hydrogen Tungsten Bronze Selective hydrogenation of thiophenesHigh yield of the thiolane ring without desulfurization
Iron or Cobalt Catalysts C-H functionalization of the thiolane ringIntroduction of new functional groups at specific positions
Organocatalysts (e.g., NHCs) Derivatization reactions at the carbaldehyde groupMetal-free synthesis of complex derivatives

Advanced Spectroscopic Probes and Sensing Applications

Heterocyclic compounds, particularly those containing thiophene, are widely used in the development of chemosensors for detecting ions and other analytes due to their exceptional photophysical properties. nih.govresearchgate.net These sensors often operate through mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), resulting in a colorimetric or fluorescent response upon binding to a target analyte. nih.gov

While the saturated thiolane ring of this compound does not possess the inherent electronic properties of an aromatic thiophene ring, its structure offers a valuable scaffold for building novel sensors. The carbaldehyde group is a key functional handle that can be readily reacted with various signaling units (fluorophores) and recognition moieties (receptors) to create highly specific probes. Thiophene-based fluorescent sensors have been successfully developed for a range of metal ions, including Zn²⁺ and Al³⁺. mdpi.comnih.gov

Future research could involve using this compound as a flexible, non-aromatic linker to connect a fluorophore and a receptor. This could lead to sensors with unique three-dimensional binding pockets, potentially offering higher selectivity compared to planar aromatic systems. The resulting probes could find applications in environmental monitoring and bioimaging. mdpi.comnih.gov

Sensor ComponentRole in the SensorExample Moiety to be attached to this compoundTarget Analyte Example
Receptor Binds selectively to the target analyteSchiff base, crown ether, or amine groupMetal ions (e.g., Zn²⁺, Cu²⁺)
Signaling Unit Produces a measurable optical signalNaphthalimide, coumarin, or rhodamineAnions (e.g., CN⁻)
Scaffold Provides the structural frameworkThis compound derivativepH changes

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.gov Future research on this compound will undoubtedly prioritize the development of sustainable synthesis protocols that reduce waste, avoid hazardous reagents, and utilize renewable resources. nih.gov

Key areas for developing sustainable syntheses of sulfur-containing heterocycles include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents. nih.gov

Elemental Sulfur as a Reagent: Utilizing elemental sulfur as an inexpensive, abundant, and environmentally benign sulfur source for constructing the thiolane ring. thieme-connect.comresearchgate.net

Biocatalysis and Chemo-enzymatic Cascades: Employing enzymes to perform specific transformations with high selectivity under mild conditions, which can be combined with chemical steps to create efficient one-pot syntheses of aldehydes. rsc.org

Electrochemical Synthesis: Using electricity to drive chemical reactions, which can reduce the need for chemical oxidants or reductants and minimize waste. rsc.org

Mechanochemistry: Using mechanical force to drive reactions, often in the absence of a solvent, which can lead to cleaner and more efficient processes. mdpi.com

These approaches could lead to more economical and environmentally friendly manufacturing processes for this compound and its derivatives. yedarnd.com

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefit
Atom Economy One-pot, multi-component reactions to build the moleculeReduced number of steps and purification stages
Safer Solvents Synthesis in water or bio-based solventsReduced environmental pollution and worker exposure
Renewable Feedstocks Deriving starting materials from biomassLower carbon footprint and reliance on fossil fuels
Catalysis Use of recyclable heterogeneous or biocatalystsMinimized waste and improved process efficiency

Q & A

Q. What are the most reliable synthetic routes for preparing thiolane-3-carbaldehyde in academic laboratories?

this compound can be synthesized via functionalization of the thiolane ring. Common approaches include:

  • Ring-closing metathesis : Using Grubbs catalyst to form the thiolane ring, followed by oxidation at the 3-position to introduce the aldehyde group .
  • Aldehyde introduction via Vilsmeier-Haack reaction : Formylation of thiolane derivatives using DMF and POCl₃, optimized for regioselectivity at the 3-position .
  • Cross-coupling strategies : Palladium-catalyzed coupling of halogenated thiolanes with formylating agents (e.g., carbon monoxide under controlled conditions) .
    Key considerations: Reaction yields depend on solvent polarity (e.g., THF vs. DCM) and temperature control (0–25°C). Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are essential for confirming regiochemistry. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while sulfur-induced deshielding affects adjacent protons .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₅H₆OS⁺, expected m/z 114.014) .
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present in intermediates) .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis resolves stereoelectronic effects of the thiolane ring .

Q. How can researchers functionalize the aldehyde group in this compound for downstream applications?

The aldehyde group is highly reactive and amenable to:

  • Nucleophilic additions : Condensation with amines (e.g., hydrazines for hydrazone formation) or Grignard reagents for alcohol derivatives .
  • Oxidation/Reduction : Controlled oxidation with KMnO₄ yields the carboxylic acid, while NaBH₄ reduces the aldehyde to a hydroxymethyl group .
  • Schiff base formation : Reaction with primary amines under anhydrous conditions generates imines for coordination chemistry or drug-discovery scaffolds .
    Note: Steric hindrance from the thiolane ring may require longer reaction times or elevated temperatures (40–60°C) .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in complex reaction environments?

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic/nucleophilic sites. The aldehyde’s LUMO energy correlates with susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Solvent effects (e.g., polarity of acetonitrile vs. toluene) on reaction pathways can be predicted using force fields like OPLS-AA .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations identify intermediates in multi-step syntheses, such as cyclization or oxidation .

Q. How can researchers address contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data often arise from:

  • Solvent effects : Dielectric constants shift proton chemical shifts (e.g., DMSO vs. CDCl₃) .
  • Tautomerism : Enol-keto equilibria in derivatives with adjacent carbonyl groups. Use variable-temperature NMR to confirm dynamic processes .
  • Impurity profiles : Side products from incomplete purification (e.g., residual solvents) may obscure signals. Cross-validate with GC-MS or HPLC .

Q. What strategies optimize the stability of this compound during long-term storage?

  • Inert atmosphere storage : Under argon or nitrogen at –20°C to prevent oxidation of the aldehyde group .
  • Stabilizing solvents : Use anhydrous DCM or THF with molecular sieves to inhibit hydration or polymerization .
  • Derivatization : Convert to stable intermediates (e.g., acetals) and regenerate the aldehyde before use .

Methodological Considerations

  • Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophiles to isolate rate constants for aldehyde reactivity .
  • Data Validation : Cross-reference spectral data with the NIST Chemistry WebBook or PubChem to ensure reproducibility .
  • Contradiction Resolution : Replicate disputed syntheses under strictly controlled conditions (e.g., moisture-free, inert gas) and publish raw data for community verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.